2-Acetyl-4-isopropenylpyridine
CAS No.: 142896-11-5
Cat. No.: VC21083417
Molecular Formula: C10H11NO
Molecular Weight: 161.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 142896-11-5 |
|---|---|
| Molecular Formula | C10H11NO |
| Molecular Weight | 161.2 g/mol |
| IUPAC Name | 1-(4-prop-1-en-2-ylpyridin-2-yl)ethanone |
| Standard InChI | InChI=1S/C10H11NO/c1-7(2)9-4-5-11-10(6-9)8(3)12/h4-6H,1H2,2-3H3 |
| Standard InChI Key | QGALSOGFUDWZMF-UHFFFAOYSA-N |
| SMILES | CC(=C)C1=CC(=NC=C1)C(=O)C |
| Canonical SMILES | CC(=C)C1=CC(=NC=C1)C(=O)C |
Introduction
Chemical Identity and Structure
2-Acetyl-4-isopropenylpyridine is characterized by a pyridine ring substituted with an acetyl group at position 2 and an isopropenyl group at position 4. This structural arrangement contributes to its unique chemical properties and applications. The compound is categorized as a pyridine derivative and belongs to the class of aryl alkyl ketones, with the general structure RC(=O)R' where R represents an aryl group and R' an alkyl group .
Basic Identification Parameters
The compound's identification parameters are crucial for proper categorization in chemical databases and regulatory frameworks. Table 1 presents the essential identification information for 2-Acetyl-4-isopropenylpyridine.
Table 1: Basic Identification Parameters of 2-Acetyl-4-isopropenylpyridine
| Parameter | Value |
|---|---|
| CAS Registry Number | 142896-11-5 |
| Molecular Formula | C₁₀H₁₁NO |
| Molecular Weight | 161.2 g/mol |
| IUPAC Name | 1-(4-prop-1-en-2-ylpyridin-2-yl)ethanone |
| Traditional Name | 1-[4-(prop-1-en-2-yl)pyridin-2-yl]ethanone |
| SMILES Notation | CC(=C)C1=CC(=NC=C1)C(C)=O |
| InChI Identifier | InChI=1S/C10H11NO/c1-7(2)9-4-5-11-10(6-9)8(3)12/h4-6H,1H2,2-3H3 |
| InChI Key | QGALSOGFUDWZMF-UHFFFAOYSA-N |
The compound's molecular structure features a six-membered pyridine ring with nitrogen at position 1, an acetyl group (CH₃CO-) at position 2, and an isopropenyl group (H₂C=C(CH₃)-) at position 4 . This unique arrangement of functional groups contributes to its chemical reactivity and application profile.
Physical and Chemical Properties
Understanding the physical and chemical properties of 2-Acetyl-4-isopropenylpyridine is essential for its proper handling, storage, and application in various industries. These properties determine its behavior in different environments and its potential for various applications.
Physical Properties
The physical properties of 2-Acetyl-4-isopropenylpyridine provide insight into its behavior under various conditions and its potential for specific applications. Table 2 summarizes these properties.
Table 2: Physical Properties of 2-Acetyl-4-isopropenylpyridine
| Property | Value |
|---|---|
| Physical State | Light yellow clear liquid |
| Aroma | Grassy green aroma |
| Solubility in Water | Sparingly soluble |
| Solubility in Ethanol | Soluble |
| Density | 1.006-1.008 |
| Refractive Index | 1.518-1.520 |
| Kovats Retention Index | 1323 (standard non-polar) |
| Monoisotopic Mass | 161.084063974 Da |
| Topological Polar Surface Area | 30 Ų |
The compound exists as a light yellow clear liquid at room temperature and pressure, with a distinctive grassy green aroma that contributes to its value as a flavoring agent . Its limited water solubility but good solubility in ethanol aligns with its application in alcohol-based flavor formulations.
Chemical Properties and Reactivity
The chemical properties of 2-Acetyl-4-isopropenylpyridine are largely determined by its functional groups. The pyridine ring, being an electron-deficient aromatic heterocycle, is susceptible to nucleophilic attack. The acetyl group provides a reactive carbonyl functionality that can participate in various reactions, while the isopropenyl group offers an alkene site for potential addition reactions.
The compound's reactivity profile includes:
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Carbonyl Reactions: The acetyl group can undergo typical carbonyl reactions including nucleophilic addition, reduction to alcohols, and condensation reactions.
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Alkene Chemistry: The isopropenyl group can participate in addition reactions typical of alkenes, including halogenation, hydrogenation, and hydration.
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Pyridine Ring Reactions: The pyridine nitrogen can act as a weak base and participate in coordination chemistry with metals.
Applications and Uses
2-Acetyl-4-isopropenylpyridine has several documented applications, with its primary use being in the flavor industry. Its unique structural features contribute to its distinctive aroma and flavor profile.
Flavoring Agent
The compound's most significant application is as a flavoring agent in food products. It has been classified under the Flavor and Extract Manufacturers Association (FEMA) number 4636 . This designation confirms its acceptance and use in the food industry as a flavor enhancer.
Its distinctive grassy green aroma with potential floral notes makes it valuable in flavor formulations, particularly in creating complex flavor profiles for processed foods and beverages . The compound's natural occurrence in plants such as Mentha arvensis (mint) suggests its potential contribution to natural mint flavors .
Research Applications
Beyond its commercial applications in the flavor industry, 2-Acetyl-4-isopropenylpyridine has potential research applications. Studies indicate that this compound has potential bioactive properties, contributing to research in phytochemistry and natural product chemistry, particularly regarding volatile compounds found in plants.
As a structurally interesting pyridine derivative, it may serve as a building block or model compound in organic synthesis research, potentially leading to the development of more complex molecules with biological activity.
| Parameter | Value |
|---|---|
| Technical Effect | FLAVORING AGENT OR ADJUVANT |
| FEMA Number | 4636 |
| FEMA GRAS Publication Number | 24 |
| JECFA Flavor Number | 2153 |
| FDA Classification | Substances Added to Food (formerly EAFUS) |
The compound is listed in the FDA's database of Substances Added to Food (formerly EAFUS), indicating its recognition by regulatory authorities for use in food products . Its designation with FEMA Number 4636 confirms its status as generally recognized as safe (GRAS) for use as a flavoring agent .
Natural Occurrence
2-Acetyl-4-isopropenylpyridine has been reported to occur naturally in certain plant species. Specifically, it has been documented in Mentha arvensis (field mint or wild mint), a plant widely used for its aromatic properties . This natural occurrence suggests that the compound may contribute to the characteristic aroma and flavor profile of mint species.
The presence of this compound in natural sources aligns with its application as a flavoring agent, as it represents a component of flavors that occur in nature. Further research into its distribution in the plant kingdom may reveal additional natural sources and potential applications.
The reported Kovats Retention Index of 1323 on a standard non-polar column provides a reference point for gas chromatographic analysis of this compound . This parameter is valuable for identification and quantification purposes in complex mixtures.
Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), would be appropriate for structural confirmation and purity assessment. Infrared spectroscopy could also provide valuable information about the functional groups present in the molecule.
Future Research Directions
Research on 2-Acetyl-4-isopropenylpyridine presents several promising directions for future investigation:
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Structure-Activity Relationship Studies: Investigating how structural modifications affect the aroma profile and potential biological activities could lead to the development of novel flavoring agents with enhanced properties.
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Biological Activity Exploration: Given its structural features as a pyridine derivative, systematic studies of its potential biological activities, including antimicrobial, anti-inflammatory, or antioxidant properties, could reveal new applications.
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Improved Synthesis Methods: Development of more efficient, environmentally friendly synthesis routes could enhance the commercial viability of this compound.
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Sensory Science Applications: Detailed studies of its sensory properties, threshold values, and interactions with other flavor compounds could optimize its use in flavor formulations.
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